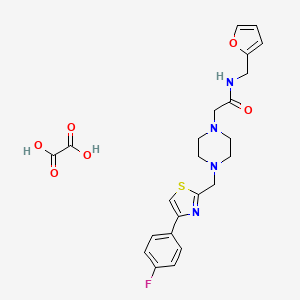

![molecular formula C7H6IN3 B2851655 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1352396-72-5](/img/structure/B2851655.png)

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

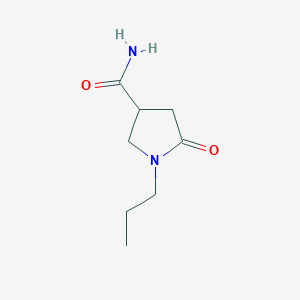

The compound “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is a type of heterocyclic compound . It is essentially planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” are part of the broader study of the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

“3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” can be used as a building block in the synthesis of other complex organic compounds . Its unique structure makes it a valuable component in a variety of chemical reactions.

Biomedical Applications

The compound is part of the 1H-pyrazolo[3,4-b]pyridines group, which has been extensively studied for their biomedical applications . These compounds have shown promise in various areas of medicine due to their structural similarity to the purine bases adenine and guanine .

Drug Development

1H-pyrazolo[3,4-b]pyridines, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, have been used in the development of new drugs . Their unique chemical properties make them suitable for creating compounds with potential therapeutic effects.

Research in Molecular Docking

This compound could be used in molecular docking studies, which are crucial in drug discovery and development . Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Antibacterial Studies

There’s ongoing research into the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives . “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” could potentially be used in these studies.

TRK Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors . TRK inhibitors are a type of targeted therapy that blocks certain proteins called neurotrophic receptor tyrosine kinases (NTRKs) that can cause cells to grow and divide too quickly or in an uncontrolled way .

Direcciones Futuras

Propiedades

IUPAC Name |

3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVNENKDYVXQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NNC(=C2C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N'-methylbenzenecarbohydrazide](/img/structure/B2851572.png)

![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)

![N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2851578.png)

![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)

![[1-(Aminomethyl)cyclopentyl]methanol hydrochloride](/img/structure/B2851584.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2851585.png)

![N-(3,4-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2851593.png)

![(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2851595.png)